molecular formula C27H21N3O3 B2809425 N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-(naphthalen-2-yloxy)acetamide CAS No. 904273-08-1

N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-(naphthalen-2-yloxy)acetamide

Cat. No.: B2809425
CAS No.: 904273-08-1
M. Wt: 435.483
InChI Key: FUCIWDOZUKUBCV-UHFFFAOYSA-N
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Description

N-(3-(2-Methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-(naphthalen-2-yloxy)acetamide is a sophisticated chemical compound known for its potential applications in various scientific fields. Characterized by its intricate molecular structure, this compound exhibits unique chemical and biological properties that make it an intriguing subject for research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(2-Methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-(naphthalen-2-yloxy)acetamide typically involves multi-step organic synthesis. Starting with the appropriate quinazolinone derivative and a naphthalene-based substrate, the process often includes:

  • Nucleophilic substitution reactions: : Forming the quinazolinone scaffold.

  • Acylation reactions: : Introducing the acetamide moiety.

  • Condensation reactions: : Linking the quinazolinone and naphthalene units under controlled conditions. These steps require precise control of temperature, pH, and the presence of catalysts to achieve high yield and purity.

Industrial Production Methods

Scaling up the production involves optimizing reaction conditions for industrial reactors, ensuring consistent quality, and implementing rigorous purification protocols. Advanced techniques like crystallization and chromatography are often employed to isolate the final compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(3-(2-Methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-(naphthalen-2-yloxy)acetamide undergoes various types of chemical reactions, including:

  • Oxidation: : Can lead to the formation of quinazoline-2-oxide derivatives.

  • Reduction: : Possible reduction of the ketone group to yield hydroxyl derivatives.

  • Substitution: : Halogenation or other electrophilic substitutions on the naphthalene ring.

Common Reagents and Conditions

Common reagents include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogens for substitution reactions. These reactions typically occur under controlled temperatures and inert atmosphere to prevent side reactions.

Major Products

The major products formed from these reactions include various functionalized derivatives that retain the core quinazolinone-naphthalene structure but with additional functional groups, enhancing their chemical and biological activity.

Scientific Research Applications

N-(3-(2-Methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-(naphthalen-2-yloxy)acetamide finds extensive applications in:

  • Chemistry: : As a building block for synthesizing more complex organic molecules.

  • Biology: : Studied for its potential role as a biochemical probe or enzyme inhibitor.

  • Medicine: : Investigated for its therapeutic properties, including anticancer and antimicrobial activities.

  • Industry: : Used in the development of novel materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets within biological systems. Its mode of action often involves:

  • Binding to enzymes: : Inhibiting their activity by blocking the active site.

  • Interacting with cellular receptors: : Modulating signal transduction pathways.

  • Disrupting DNA replication: : Inhibiting the growth of cancer cells by interfering with DNA synthesis.

Comparison with Similar Compounds

Compared to other quinazolinone derivatives, N-(3-(2-Methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-(naphthalen-2-yloxy)acetamide stands out due to its unique naphthalene moiety, which enhances its chemical stability and biological activity. Similar compounds include:

  • N-(2-Methyl-4-oxoquinazolin-3(4H)-yl)phenylacetamide: : Lacks the naphthalene group, leading to different chemical properties.

  • N-(3-(2-Methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-(phenoxy)acetamide: : Contains a phenyl group instead of naphthalene, altering its biological activity.

Properties

IUPAC Name

N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-2-naphthalen-2-yloxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H21N3O3/c1-18-28-25-12-5-4-11-24(25)27(32)30(18)22-10-6-9-21(16-22)29-26(31)17-33-23-14-13-19-7-2-3-8-20(19)15-23/h2-16H,17H2,1H3,(H,29,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUCIWDOZUKUBCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC(=C3)NC(=O)COC4=CC5=CC=CC=C5C=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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